Centrinone-B - 1798871-31-4

Centrinone-B

Catalog Number: EVT-263580
CAS Number: 1798871-31-4
Molecular Formula: C27H27F2N7O5S2
Molecular Weight: 631.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Centrinone-B is a selective small-molecule inhibitor of Polo-like kinase 4 (PLK4) [, , , ]. It is a valuable tool in scientific research, particularly in the study of cell cycle regulation, centrosome biology, and cancer development [, , , , ].

Future Directions
  • Development of Centrinone-B analogs with improved pharmacological properties, such as enhanced brain penetration [].

Centrinone

  • Compound Description: Centrinone, like Centrinone-B, is a potent and selective inhibitor of Polo-like kinase 4 (PLK4). It demonstrates anti-proliferative effects in various cancer cell lines by inducing cell cycle arrest and apoptosis. []

CFI-400945

  • Compound Description: CFI-400945 is a potent inhibitor of Polo-like kinases, displaying activity against PLK4 and Aurora kinases (AURKs). It exhibits anti-cancer effects in embryonal tumor cell lines. []
  • Relevance: While CFI-400945 demonstrates inhibitory activity against PLK4, it is not as selective as Centrinone-B. Its broader kinase inhibition profile may contribute to its anti-cancer effects but could also lead to potential off-target effects. []

CFI-400437

  • Compound Description: CFI-400437 is another potent inhibitor of Polo-like kinases with activity against both PLK4 and AURKs. It shows significant anti-cancer effects in embryonal tumor cells. []
  • Relevance: Similar to CFI-400945, CFI-400437 exhibits a broader inhibitory profile compared to Centrinone-B. While it demonstrates promising anti-cancer activity, its lack of selectivity for PLK4 might contribute to potential off-target effects. []

MLN8237 (Alisertib)

  • Compound Description: MLN8237 is a selective inhibitor of Aurora A kinase (AURKA), another key regulator of cell cycle progression. It disrupts centrosome organization, affecting nuclear polarization during erythroblast enucleation. []
  • Relevance: Although structurally distinct from Centrinone-B, MLN8237 sheds light on the interconnected pathways involving PLK4 and AURKA in regulating centrosome function and cell cycle progression. The phenotypic similarities between MLN8237 and Centrinone-B treated cells highlight the crucial role of both kinases in these processes. []

AZD1152 (Barasertib)

  • Compound Description: AZD1152 is a selective inhibitor of Aurora B kinase (AURKB), a key player in mitosis. It primarily localizes to the actin contraction ring during erythroblast enucleation and its inhibition does not significantly impact nuclear polarization. []
  • Relevance: While AZD1152 targets a different Aurora kinase isoform than MLN8237, its use in conjunction with Centrinone-B helps delineate the distinct roles of AURKA and AURKB in centrosome-related processes. This underscores the complexity of centrosome regulation and highlights the potential for combination therapies targeting different kinases. []

AT9283

  • Compound Description: AT9283 is a dual inhibitor of both AURKA and AURKB, broadly targeting the Aurora kinase family. []
  • Relevance: The use of AT9283 alongside Centrinone-B helps delineate the overall contribution of Aurora kinases in cellular processes related to PLK4 inhibition. By comparing the effects of specific and pan-Aurora kinase inhibitors, researchers can gain a deeper understanding of the interplay between these crucial cell cycle regulators. []

GGTI-298

  • Compound Description: GGTI-298 is a potent and selective inhibitor of the small GTPase Rap-1. Inhibiting Rap-1 can block centrosome amplification-induced migration, invasion, and ECM attachment. []
  • Relevance: Though structurally unrelated to Centrinone-B, GGTI-298 provides insights into the downstream signaling pathways activated by centrosome amplification, a process often driven by PLK4 overexpression. This suggests potential crosstalk between PLK4 and Rap-1 signaling, highlighting potential avenues for combination therapies targeting both pathways. []

XAV939

  • Compound Description: XAV939 is an inhibitor of the Wnt pathway, specifically targeting tankyrase. It can partially prevent centrosome loss-induced cell death in APC-mutant colorectal cancer cells. []
  • Relevance: While not directly targeting PLK4, XAV939 highlights the potential interplay between centrosome function and the Wnt pathway in certain cancer contexts. This suggests a possible synergistic effect between Centrinone-B and Wnt pathway inhibitors in specific cancer types like APC-mutant colorectal cancer. []

ICG-001

  • Compound Description: ICG-001 is another Wnt pathway inhibitor, acting by specifically inhibiting the interaction between β-catenin and its transcriptional coactivator, CBP. Similar to XAV939, it can partially rescue the growth of APC-mutant organoid lines treated with Centrinone B. []
  • Relevance: The use of ICG-001 alongside XAV939 strengthens the link between the Wnt pathway and centrosome loss-induced cell death in specific cancer cells. Both inhibitors highlight the potential for combination therapies targeting both PLK4 and the Wnt pathway in specific cancer types with hyperactive Wnt signaling. []
Source and Classification

Centrinone-B is derived from the structural optimization of earlier PLK4 inhibitors, specifically centrinone. It is classified as a small molecule inhibitor that targets serine/threonine kinases, which are pivotal in regulating various cellular functions including the cell cycle and mitosis . The compound is commercially available and typically stored at -20°C to maintain its stability and efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of centrinone-B involves several key steps that optimize its interaction with the PLK4 binding site. The compound was developed by modifying the structure of a pan-Aurora kinase inhibitor, VX-680. Notably, the introduction of a methoxy group at the C5 position enhances binding affinity to PLK4 by interacting with specific amino acids within the kinase's hinge region .

The synthetic pathway includes:

  1. Formation of the Core Structure: The initial step involves constructing the central aromatic system that forms the basis for further functionalization.
  2. Substituent Addition: Subsequent reactions introduce various functional groups, including fluorine atoms and nitrogen-containing heterocycles, which are critical for enhancing selectivity and potency against PLK4.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .
Molecular Structure Analysis

Structure and Data

Centrinone-B has a molecular formula of C27H27F2N7O5S2 and a molecular weight of 631.67 g/mol . Its structural features include:

  • Fluorinated Aromatic Rings: These contribute to its hydrophobic interactions within the binding pocket.
  • Thiazole and Imidazole Moieties: These heterocycles are essential for specific interactions with amino acid residues in PLK4.
  • Functional Groups: The presence of methoxy and sulfonamide groups enhances solubility and bioavailability.

The InChI key for centrinone-B is UPZNTUYHCRQOIQ-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

Centrinone-B undergoes specific biochemical reactions primarily related to its inhibition mechanism on PLK4. Upon binding to PLK4, it stabilizes an inactive conformation of the kinase, preventing its phosphorylation activity essential for centrosome duplication. This inhibition leads to:

  • Cell Cycle Arrest: Induction of G2/M phase arrest in various human cell lines due to reduced levels of cyclins A2 and B1, as well as cyclin-dependent kinase 1 (CDK1) .
  • Centrosome Depletion: Prolonged exposure results in significant depletion of centrioles and centrosomes within cells, highlighting its role in disrupting normal mitotic processes .
Mechanism of Action

Process and Data

Centrinone-B exerts its effects through competitive inhibition of PLK4 activity. The mechanism involves:

  1. Binding to the Active Site: Centrinone-B binds to the ATP-binding pocket of PLK4, competing with ATP.
  2. Induction of Protein Conformational Changes: This binding alters the conformation of PLK4, rendering it inactive.
  3. Cellular Consequences: As a result, cells exhibit impaired centrosome function leading to abnormal cell division, characterized by either loss or amplification of centrosomes depending on the concentration used .

Experimental data indicate that treatment with centrinone-B can lead to apoptosis in cancer cells through pathways involving caspase activation .

Physical and Chemical Properties Analysis

Physical Properties

Centrinone-B is characterized by:

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM .
  • Storage Conditions: Requires storage at -20°C to maintain stability.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 631.67 g/mol
  • LogP Value: Indicates moderate lipophilicity, facilitating cell membrane permeability.
  • pKa Values: Relevant for understanding ionization states under physiological conditions; specific pKa values for centrinone-B have not been detailed but are critical for predicting behavior in biological systems.
Applications

Centrinone-B is primarily used in scientific research settings with applications including:

  • Cancer Research: Investigating mechanisms underlying tumorigenesis related to centrosome dysfunction.
  • Cell Biology Studies: Understanding cell cycle dynamics and signaling pathways influenced by PLK4 activity.
  • Drug Development: Serving as a lead compound for designing novel inhibitors targeting similar pathways in cancer therapy.

Properties

CAS Number

1798871-31-4

Product Name

Centrinone-B

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine

Molecular Formula

C27H27F2N7O5S2

Molecular Weight

631.7 g/mol

InChI

InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34)

InChI Key

UPZNTUYHCRQOIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC

Solubility

Soluble in DMSO

Synonyms

Centrinone-B; Centrinone B; CentrinoneB; LCR-323; LCR 323; LCR323;

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.